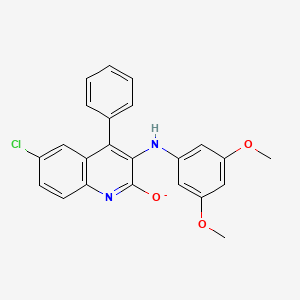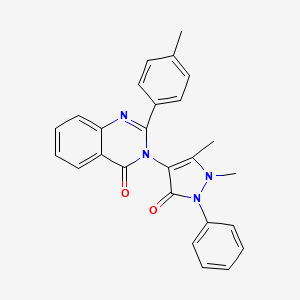
1-(2,5-Dimethoxyphenyl)-3-ethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It falls under the class of acetophenones and contains both an aromatic ring and a thiourea functional group.
Preparation Methods
Synthetic Routes: The synthetic preparation of 1-(2,5-Dimethoxyphenyl)-3-ethylthiourea involves the following steps:
Acetylation: Start with ). Acetylate it using acetic anhydride or acetyl chloride to form the corresponding acetyl derivative.
Thiourea Reaction: React the acetylated compound with and to yield this compound.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory synthesis provides a basis for understanding the compound’s preparation.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-3-ethylthiourea can undergo various reactions:
Oxidation: It may be oxidized to form related sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration).
Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-ethylthiourea finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic properties (e.g., antimicrobial, anti-inflammatory).
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)-3-ethylthiourea’s uniqueness lies in its combination of aromatic and thiourea moieties. Similar compounds include 2,5-dimethoxyacetophenone and 2-amino-1-(2,5-dimethoxyphenyl)ethanol .
Remember that further studies are needed to fully elucidate its properties and applications
Properties
Molecular Formula |
C11H16N2O2S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-ethylthiourea |
InChI |
InChI=1S/C11H16N2O2S/c1-4-12-11(16)13-9-7-8(14-2)5-6-10(9)15-3/h5-7H,4H2,1-3H3,(H2,12,13,16) |
InChI Key |
SYIQWIOROPQBTO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-10-(4-methoxyphenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B10870198.png)
![7-benzyl-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10870204.png)
![ethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-4-(1,3-benzoxazol-2-ylsulfanyl)-3-oxobutanoate](/img/structure/B10870217.png)
![N-[(4E)-6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]benzene-1,2-diamine](/img/structure/B10870224.png)
![N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B10870232.png)


![2-(4-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B10870242.png)
![16-(2-methoxyphenyl)-14-methyl-12-phenyl-4-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10870249.png)
![2-{[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10870252.png)
![N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B10870262.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870283.png)
![2-[7-(furan-2-yl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethanol](/img/structure/B10870292.png)
